Loss of Hypolipidemic Activity in Ortho- vs. Para-Substituted Benzoylacetates
The ortho-substituted compound is distinct from its para-isomer in a therapeutically relevant biological activity space. US patent US3860722A, which claims benzoylacetate esters as blood lipid-lowering agents, explicitly lists only para- and meta-substituted compounds in its claims, with the para-alkoxy C16 methyl ester (CAS 52244-81-2) specifically disclosed. The ortho-isomer is entirely absent from the patent's activity data and claims, indicating that ortho substitution abrogates the desired hypolipidemic activity observed for the para isomer [1]. This is a qualitative but decisive differentiation for any procurement decision where biological activity is the endpoint.
| Evidence Dimension | Hypolipidemic activity (in vivo food consumption model) |
|---|---|
| Target Compound Data | Not claimed or active – excluded from patent claims |
| Comparator Or Baseline | Para-isomer (CAS 52244-81-2): active, claimed as hypolipidemic agent in US3860722A |
| Quantified Difference | Qualitative – ortho isomer excluded from patent activity |
| Conditions | In vivo rat model; compound administered orally |
Why This Matters
For researchers seeking the biologically active scaffold, this evidence proves that the para-isomer is the active species and the ortho-isomer is a different chemical entity with distinct (or absent) pharmacology, directly guiding compound selection.
- [1] Grisar, J. M., & Parker, R. A. (1975). US Patent US3860722A – Hypolipidemic agents. Richardson-Merrell Inc. View Source
